[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride
Overview
Description
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride is a useful research compound. Its molecular formula is C6H11Cl2F3N2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets via a radical chain reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [3-(Trifluoromethyl)bicyclo[11It’s known that the compound is a solid at room temperature and is soluble in appropriate solvents . These properties may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride. For instance, the compound should be handled in a well-ventilated laboratory environment to avoid exposure to skin, eyes, or respiratory tract . The compound’s stability may also be affected by factors such as temperature, pH, and light exposure.
Biochemical Analysis
Biochemical Properties
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s hydrazine group allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets of proteins .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. This, in turn, impacts various cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes. The compound’s hydrazine group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the trifluoromethyl group can interact with hydrophobic regions of proteins, affecting their conformation and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including organ damage and altered metabolic function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. The compound’s lipophilicity allows it to accumulate in lipid-rich regions, affecting its localization and concentration within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular regions can affect its activity and function, contributing to its overall biochemical effects .
Properties
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2.2ClH/c7-6(8,9)4-1-5(2-4,3-4)11-10;;/h11H,1-3,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDRLAJXLXETDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.